

Comprehensive Technical Profiling of 2-(3-Methylphenoxy)benzaldehyde: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-(3-Methylphenoxy)benzaldehyde

Cat. No.: B7809003

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Executive Summary

As a privileged scaffold in organic synthesis and medicinal chemistry, **2-(3-Methylphenoxy)benzaldehyde** (also known as 2-m-Tolyloxy-benzaldehyde) serves as a critical building block for the development of complex heterocycles and active pharmaceutical ingredients (APIs). Characterized by a diaryl ether linkage and an ortho-substituted formyl group, this compound offers unique conformational flexibility and reactivity. This whitepaper provides an in-depth technical guide on its physicochemical properties, validated synthetic workflows, and downstream applications in drug discovery, specifically tailored for application scientists and synthetic chemists.

Physicochemical Profiling & Structure-Property Relationships (SPR)

Understanding the physical properties of **2-(3-Methylphenoxy)benzaldehyde** is essential for optimizing reaction conditions and downstream purification. While empirical data for this

specific substituted derivative is niche, its core properties can be accurately extrapolated from its well-documented des-methyl analogue, 2-phenoxybenzaldehyde[1].

Quantitative Data Summary

Property	Value	Source / Methodology
Chemical Name	2-(3-Methylphenoxy)benzaldehyde	IUPAC Standard
Synonyms	2-m-Tolyloxy-benzaldehyde	Industry Standard[2]
CAS Registry Number	893752-56-2	Chemical Database[2]
Molecular Formula	C ₁₄ H ₁₂ O ₂	Structural Derivation[2]
Molecular Weight	212.25 g/mol	Calculated[2]
Physical State	Clear, pale yellow liquid	Extrapolated from des-methyl analogue[1]
Boiling Point	~153–160 °C at 0.1 kPa	Extrapolated from 2-phenoxybenzaldehyde[1]
Density	~1.15–1.16 g/mL at 20 °C	Extrapolated from 2-phenoxybenzaldehyde

Structure-Property Relationships (SPR)

The presence of the m-tolyloxy (3-methylphenoxy) group at the ortho position of the benzaldehyde ring dictates both its physical behavior and chemical reactivity.

- **Electronic Effects:** The ether oxygen acts as a weak electron-donating group via resonance (+R effect) into the benzaldehyde ring, subtly deactivating the formyl carbon toward nucleophilic attack compared to an unsubstituted benzaldehyde. However, the methyl group on the phenoxy ring provides a mild inductive (+I) effect, increasing the electron density of the ether oxygen and strengthening the ether linkage.
- **Steric Hindrance:** The bulk of the diaryl ether system forces the molecule into a non-planar conformation. This steric shielding must be accounted for when designing condensation reactions (e.g., reductive aminations or Knoevenagel condensations) at the aldehyde moiety.

Synthesis & Experimental Workflows

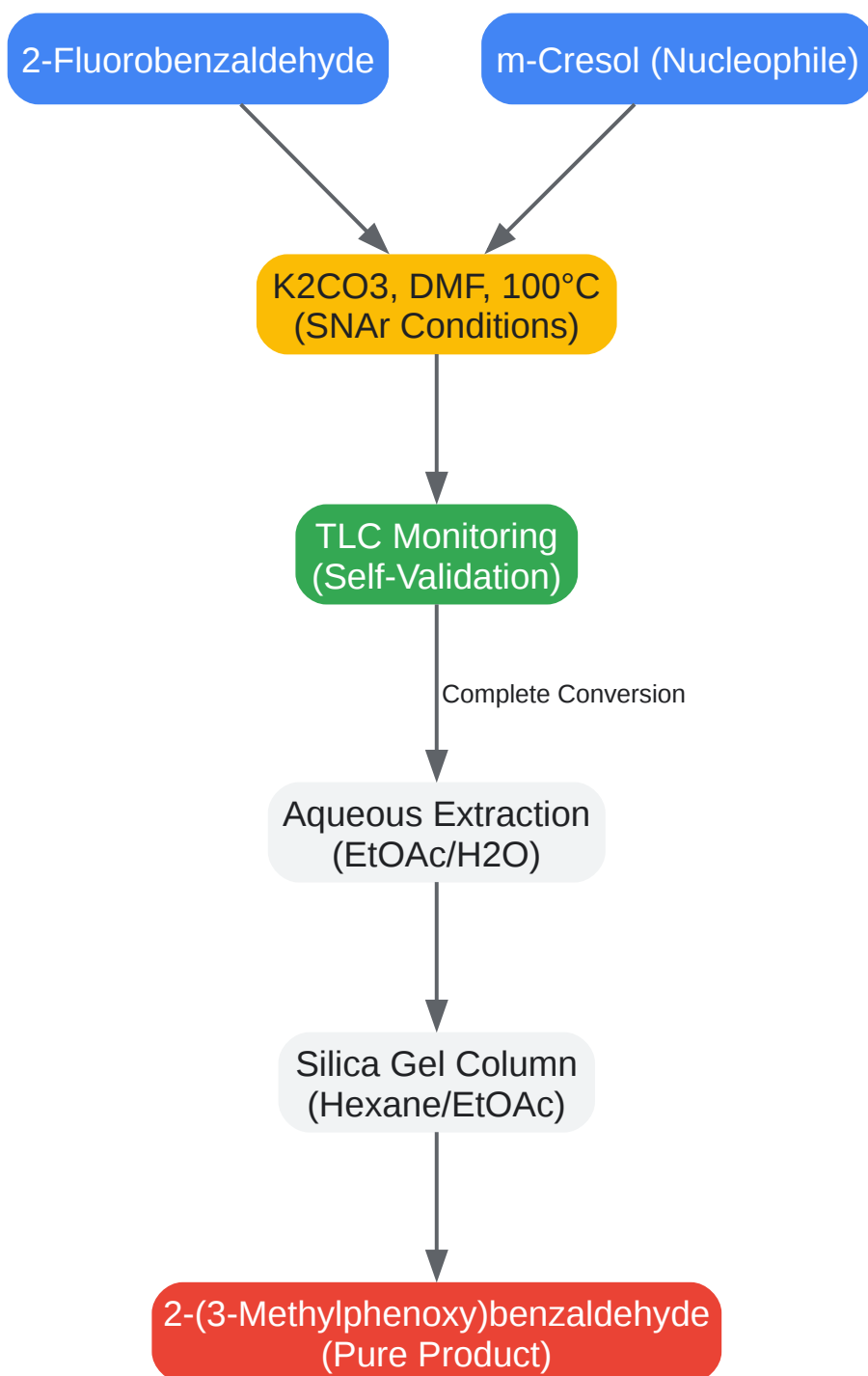
The most efficient route to synthesize **2-(3-Methylphenoxy)benzaldehyde** is via a Nucleophilic Aromatic Substitution (S_NAr) utilizing 2-fluorobenzaldehyde and m-cresol.

S_NAr Methodology

Causality of Reagent Selection: The ortho-fluorine is highly activated toward S_NAr due to the strong electron-withdrawing nature of the adjacent aldehyde group. Potassium carbonate (K₂CO₃) is selected as the base because its mild nature (pK_a ~10.3) is sufficient to deprotonate m-cresol (pK_a ~10) without triggering the Cannizzaro disproportionation of the aldehyde—a common side reaction when stronger bases like NaOH are used. N,N-Dimethylformamide (DMF) is chosen as the solvent; its high dielectric constant stabilizes the polar Meisenheimer complex transition state, significantly accelerating the etherification.

Step-by-Step Protocol:

- **Preparation:** Charge a flame-dried, round-bottom flask with 2-fluorobenzaldehyde (1.0 eq) and m-cresol (1.1 eq).
- **Solvent & Base Addition:** Dissolve the reagents in anhydrous DMF (0.5 M concentration). Add finely powdered, anhydrous K₂CO₃ (1.5 eq).
- **Thermal Activation:** Heat the suspension to 100 °C under an inert argon atmosphere.
- **Self-Validating Check (TLC):** Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. Validation: Do not proceed to workup until the UV-active spot corresponding to 2-fluorobenzaldehyde (R_f ~0.6) is completely consumed. This prevents the difficult downstream chromatographic separation of the product from the starting aldehyde.
- **Workup:** Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 1M NaOH to remove unreacted m-cresol, followed by brine.
- **Purification:** Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure liquid product.



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Step-by-step SNAr synthesis workflow for **2-(3-Methylphenoxy)benzaldehyde**.

Analytical Characterization Protocol

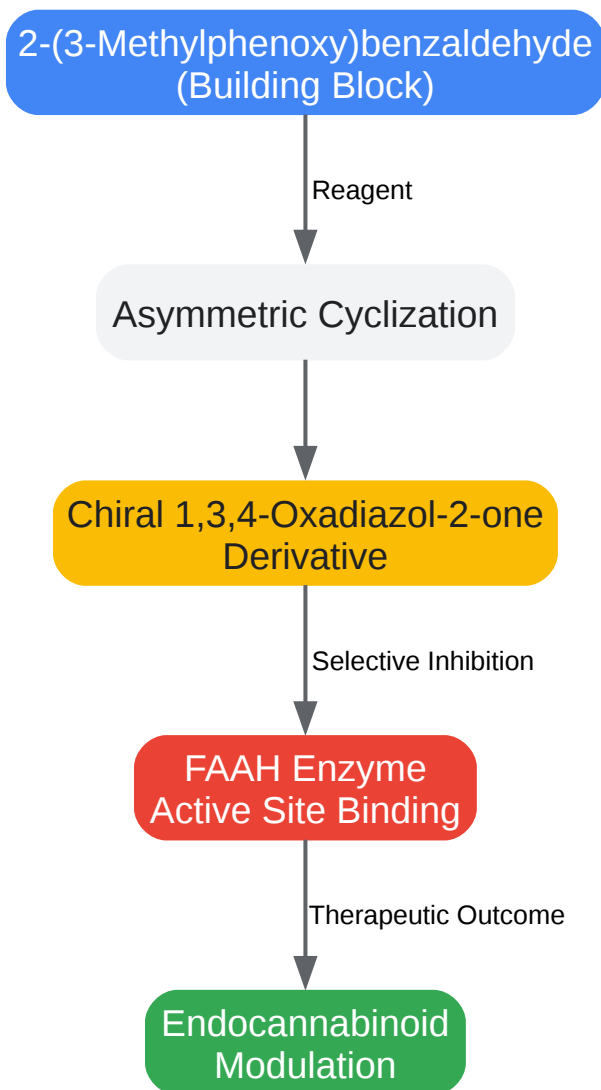
To ensure the structural integrity of the synthesized batch, a multi-modal analytical approach is required. Each technique serves as a self-validating checkpoint.

- ^1H NMR (400 MHz, CDCl_3):
 - Validation Marker: Look for a sharp singlet at ~ 10.4 ppm. This highly deshielded proton confirms that the formyl group remained intact and was not oxidized to a carboxylic acid during the reaction.
 - Structural Confirmation: A sharp singlet at ~ 2.3 ppm integrating to 3 protons confirms the presence of the methyl group on the phenoxy ring.
- FT-IR (ATR):
 - Validation Marker: A strong, sharp absorption band at $\sim 1690\text{ cm}^{-1}$ is indicative of the conjugated aldehyde C=O stretch. The absence of a broad band at $3200\text{--}3400\text{ cm}^{-1}$ validates that the product is free of moisture and unreacted m-cresol impurities.
- LC-MS (ESI+):
 - Validation Marker: An observed mass peak at $m/z\ 213.25\ [\text{M}+\text{H}]^+$ confirms the molecular weight of the target compound.

Applications in Drug Development

Diaryl ethers are classified as privileged scaffolds in medicinal chemistry. The parent compound, 2-phenoxybenzaldehyde, is heavily utilized as a reagent in the synthesis of chiral 1,3,4-oxadiazol-2-ones, which act as potent and highly selective Fatty Acid Amide Hydrolase (FAAH) inhibitors[3]. It is also a critical building block for synthesizing selective noradrenaline reuptake inhibitors (NRIs)[3]. Similar methoxy-substituted derivatives are actively used in developing agents targeting neurological disorders[4].

By utilizing **2-(3-Methylphenoxy)benzaldehyde**, drug development professionals can leverage the meta-methyl group to probe the steric constraints of enzyme active sites. The methyl group increases the lipophilicity (LogP) of the molecule, potentially enhancing blood-brain barrier (BBB) penetration and improving binding affinity through favorable hydrophobic interactions within the hydrophobic pockets of targets like FAAH.



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Utilization of diaryl ether benzaldehydes in selective FAAH inhibitor design.

References

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